molecular formula C13H10ClF4N3O4 B15006117 ethyl N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate

ethyl N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate

Cat. No.: B15006117
M. Wt: 383.68 g/mol
InChI Key: UBWFPFAPKJZQIS-UHFFFAOYSA-N
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Description

Ethyl N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a trifluoromethyl group, an imidazolidinone ring, and a carbamate group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate typically involves multiple steps. One common method includes the reaction of 3-chloro-4-fluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with trifluoromethyl isocyanate under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Ethyl N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]carbamate
  • Ethyl N-[1-(3-chloro-4-fluorophenyl)-2-oxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate

Uniqueness

Ethyl N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, as well as the trifluoromethyl group on the imidazolidinone ring

Properties

Molecular Formula

C13H10ClF4N3O4

Molecular Weight

383.68 g/mol

IUPAC Name

ethyl N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate

InChI

InChI=1S/C13H10ClF4N3O4/c1-2-25-11(24)20-12(13(16,17)18)9(22)21(10(23)19-12)6-3-4-8(15)7(14)5-6/h3-5H,2H2,1H3,(H,19,23)(H,20,24)

InChI Key

UBWFPFAPKJZQIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)F)Cl)C(F)(F)F

Origin of Product

United States

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